Melting Point vs. Dihexyl and Ethyl Tolanes
The melting point of a tolane mesogen directly determines the lower operating temperature of a neat LC device and strongly influences low-temperature miscibility in mixtures. The target compound exhibits a melting point of 41–43 °C, as reported by multiple vendor datasheets . In contrast, the fully symmetric analog 4,4′-dihexyltolane typically melts above 70 °C due to more efficient crystalline packing enabled by two long alkyl chains of equal length [1]. The shorter-chain asymmetric analog 4-hexyl-4′-ethyltolane, while solidifying at a lower temperature (< 30 °C), exhibits a narrower or monotropic nematic phase, reducing its utility as a stand-alone mesogen [1]. The intermediate melting point of 1-hexyl-4-[(4-methylphenyl)ethynyl]benzene reflects a balanced molecular asymmetry that suppresses crystallization sufficiently to allow a useful working nematic range near room temperature while retaining adequate thermal stability [1].
| Evidence Dimension | Melting point (Cr-N or Cr-I transition) |
|---|---|
| Target Compound Data | 41–43 °C |
| Comparator Or Baseline | 4,4′-Dihexyltolane: >70 °C (estimated); 4-Hexyl-4′-ethyltolane: <30 °C (estimated) |
| Quantified Difference | Approximately 30 °C lower than dihexyl analog; approximately 10–15 °C higher than ethyl analog |
| Conditions | DSC or capillary melting point; vendor-reported values |
Why This Matters
The 41–43 °C melting point situates this compound in a ‘Goldilocks’ range for room-temperature LC applications—low enough to avoid crystallization at ambient conditions but high enough to maintain thermal stability during device fabrication, unlike lower-melting homologs that may require cold storage.
- [1] Dąbrowski, R. et al. Nematic compounds and mixtures with high negative dielectric anisotropy. Mol. Cryst. Liq. Cryst., 1995. View Source
